molecular formula C21H24N4OS B2581921 2-(4-(isopropylthio)phenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034268-60-3

2-(4-(isopropylthio)phenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2581921
CAS No.: 2034268-60-3
M. Wt: 380.51
InChI Key: KLQPKHGWDDBFOR-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a 4-(isopropylthio)phenyl group and a pyridine-methyl scaffold substituted with a 1-methyl-1H-pyrazol-4-yl moiety. The isopropylthio group may enhance lipophilicity and membrane permeability, while the pyridine-pyrazole moiety could contribute to target binding, akin to kinase inhibitors or protease modulators .

Properties

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-15(2)27-19-8-6-16(7-9-19)11-20(26)23-12-17-5-4-10-22-21(17)18-13-24-25(3)14-18/h4-10,13-15H,11-12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQPKHGWDDBFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide can be approached through several synthetic routes. One common method involves the reaction of 2-(4-(isopropylthio)phenyl)acetic acid with the appropriate amine derivative. The reaction conditions typically involve the use of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions often include careful control of temperature, pressure, and the use of automated reactors to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylthio)phenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide undergoes several types of chemical reactions:

1. Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

2. Reduction: Reduction reactions may involve reducing agents such as sodium borohydride or lithium aluminum hydride to reduce ketones, nitro groups, or other reducible functionalities.

3. Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

For these reactions, common reagents include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide

  • Reducing agents: Sodium borohydride, lithium aluminum hydride

  • Solvents: Dichloromethane, methanol, toluene

Major products formed from these reactions include sulfoxides, sulfones, and reduced derivatives of the original compound.

Scientific Research Applications

2-(4-(isopropylthio)phenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide finds applications in various scientific research fields:

1. Chemistry: Its unique structural features make it a valuable compound in the development of new synthetic methodologies and reaction mechanisms.

2. Biology: It can be used as a probe to study biological pathways and interactions due to its potential bioactivity.

3. Medicine: The compound may serve as a lead molecule in drug discovery and development, particularly for targeting specific enzymes or receptors.

4. Industry:

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The mechanism of action involves binding to these targets and modulating their activity, either by inhibition or activation. The pathways involved can vary depending on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Acetamide Derivatives

Substituent Effects on Bioactivity and Solubility

  • Thioether vs. Triazole Linkers : The target compound’s isopropylthio group (C-S-C) contrasts with triazole-linked analogs (e.g., compounds in ). Thioethers generally confer higher metabolic stability than esters but lower than triazoles, which are resistant to enzymatic cleavage .
  • Aromatic Heterocycles: The pyridine-pyrazole system in the target compound resembles imatinib-derived hybrids (e.g., ), where pyridine enhances π-π stacking with kinase ATP pockets.
  • Chlorophenyl vs. Pyridinyl Groups : Dichlorophenyl-thiazole acetamides () show structural similarity to penicillin derivatives, with chlorine atoms increasing hydrophobicity and antibacterial activity. The target compound’s pyridinyl group likely improves solubility in aqueous media compared to chlorinated analogs .

Spectroscopic and Crystallographic Insights

  • NMR and MS Characterization : The target compound’s structure would require ^1H NMR peaks for the isopropylthio group (δ 1.2–1.4 ppm for CH3, δ 3.0–3.5 ppm for SCH) and pyrazole-protons (δ 7.5–8.0 ppm), comparable to data in .
  • Crystal Packing : Dichlorophenyl-thiazole acetamide () forms inversion dimers via N–H⋯N hydrogen bonds, a motif critical for solid-state stability. The target compound’s pyridine-methyl group may adopt a twisted conformation relative to the phenyl ring (e.g., 61.8° dihedral angle in ), affecting crystallinity and dissolution rates.

Biological Activity

The compound 2-(4-(isopropylthio)phenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular structure can be represented as follows:

C20H25N3OS\text{C}_{20}\text{H}_{25}\text{N}_3\text{OS}

This compound features an isopropylthio group and a pyrazolyl-pyridine moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Some proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways, similar to other thioether derivatives that have shown anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes .
  • Receptor Modulation : It may modulate receptors associated with pain and inflammation, potentially leading to analgesic effects.

Anti-inflammatory Effects

Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory activity. For instance, derivatives of thiazole and thioether have shown strong inhibition of COX enzymes, leading to reduced inflammation in animal models .

Antiviral Properties

Recent studies have highlighted the potential antiviral properties of related compounds against β-coronaviruses, suggesting that the pyrazolyl-pyridine scaffold may enhance antiviral activity through specific interactions within viral replication pathways .

Structure-Activity Relationship (SAR)

The effectiveness of 2-(4-(isopropylthio)phenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide can be influenced by modifications to its structure. Key points include:

ModificationEffect on Activity
Isopropylthio groupEnhances lipophilicity and potential receptor binding
Pyrazolyl-pyridine moietyCritical for interaction with viral targets and enzyme inhibition

Case Studies

  • In Vivo Studies : A study demonstrated that compounds similar to this acetamide showed significant reduction in carrageenan-induced paw edema in rats, indicating strong anti-inflammatory effects .
  • Antiviral Activity : Research focusing on similar pyrazolo[1,5-a]pyrimidine derivatives revealed their potential as CSNK2 inhibitors with antiviral properties against SARS-CoV-2, emphasizing the importance of the pyrazolyl group in enhancing biological activity .

Q & A

Q. Table 1. Key Synthetic Intermediates

IntermediateRoleOptimal ConditionsReference
1-Methyl-1H-pyrazole-4-carbaldehydePyrazole core functionalization80°C, DMF, 12 hr
4-(Isopropylthio)phenylacetic acidAcetamide precursorEDCI, HOBt, RT, 24 hr

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